![molecular formula C10H15NO3 B126174 Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 146335-44-6](/img/structure/B126174.png)
Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate
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Description
“Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It holds immense potential for scientific research due to its diverse applications. Its unique structure and properties make it an ideal candidate for various experiments and studies in fields like pharmaceuticals and organic synthesis.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and have been used in the treatment of cancer, microbial infections, and various disorders .
Antiviral Agents
The structural framework of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate allows for the creation of compounds with antiviral properties. Indole derivatives, for instance, have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in developing new antiviral drugs .
Anti-inflammatory and Anticancer Activities
Indole-based compounds have been identified to possess anti-inflammatory and anticancer activities. The compound can be a precursor in synthesizing bioactive molecules that target inflammation pathways and cancer cell proliferation .
Antimicrobial and Antitubercular Applications
Research indicates that indole derivatives exhibit antimicrobial and antitubercular effects. This compound could contribute to the development of new treatments for bacterial infections, including drug-resistant strains .
Antidiabetic and Antimalarial Therapeutics
The compound’s versatility extends to the synthesis of agents with antidiabetic and antimalarial activities. Its derivatives can be designed to interact with biological targets relevant to diabetes management and malaria prevention .
Neuroprotective and Cognitive Enhancers
Indole derivatives have been explored for their neuroprotective properties, which could lead to treatments for neurodegenerative diseases. Additionally, they may serve as cognitive enhancers, improving memory and learning capabilities .
Agricultural Chemicals
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth and development. The compound could be used to synthesize analogs of plant hormones, contributing to agricultural research and practices .
Material Science
In material science, the compound could be used to create organic inhibitors for corrosion prevention, contributing to the longevity and durability of materials in various industrial applications .
properties
IUPAC Name |
methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISFQHIHRUPQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
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